molecular formula C13H15ClN2O2 B1626086 H-Tpi-ome hcl CAS No. 79815-18-2

H-Tpi-ome hcl

Cat. No. B1626086
CAS RN: 79815-18-2
M. Wt: 266.72 g/mol
InChI Key: JQYBNWMURCUTIC-MERQFXBCSA-N
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Description

“H-Tpi-ome hcl” is a novel compound that has garnered considerable interest in the scientific community due to its promising biological and analytical properties. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Physical And Chemical Properties Analysis

“this compound” is described as off-white flakes . It has a molecular formula of C13H15ClN2O2 and a molecular weight of 266.72 g/mol.

Scientific Research Applications

H-Tpi-ome hcl has shown potential as a tool for studying various biochemical and physiological processes. One of the most promising applications of this compound is in the study of protein-protein interactions. This compound can be used as a probe to selectively label proteins and monitor their interactions with other proteins in vivo and in vitro. This technique has been used to study the interactions between transcription factors and their binding partners, as well as the interactions between enzymes and their substrates.

Advantages and Limitations for Lab Experiments

One of the main advantages of H-Tpi-ome hcl is its selectivity for specific amino acid residues in target proteins. This selectivity allows for the specific labeling of proteins in complex mixtures, which is not possible with other labeling techniques. Additionally, the irreversible nature of the covalent bond formed between this compound and the target protein ensures that the label remains attached even under denaturing conditions.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is the potential for off-target labeling of non-specific proteins. This can be minimized by optimizing the labeling conditions and using appropriate controls. Another limitation is the potential for the this compound label to interfere with protein function, although this has not been observed in most cases.

Future Directions

There are many potential future directions for the use of H-Tpi-ome hcl in scientific research. One area of interest is the development of new labeling techniques that allow for the selective labeling of specific protein domains or post-translational modifications. Another area of interest is the application of this compound labeling to the study of protein-protein interactions in living cells or organisms. Additionally, the use of this compound in combination with other labeling techniques, such as mass spectrometry, may allow for the identification of novel protein-protein interactions and signaling pathways.

Safety and Hazards

“H-Tpi-ome hcl” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBNWMURCUTIC-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505860
Record name Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79815-18-2
Record name Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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